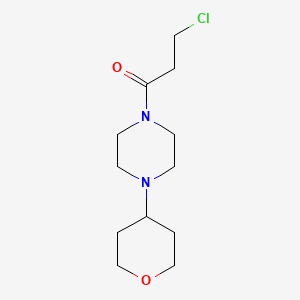

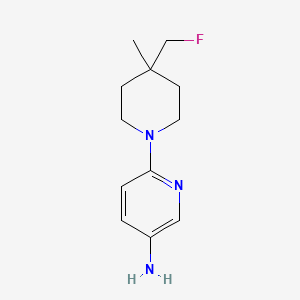

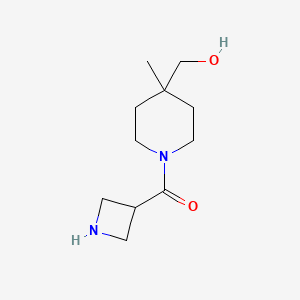

![molecular formula C9H16N4O B1491187 3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane CAS No. 2098047-63-1](/img/structure/B1491187.png)

3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane

説明

The compound “3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane” is a derivative of bicyclo[3.1.1]heptane . Bicyclo[3.1.1]heptane derivatives have been studied for their potential as high-energy density compounds (HEDCs) . The presence of an aza nitrogen atom and nitro substituent in these derivatives is significant for improving heat of formation (HOF), density, and detonation properties .

Molecular Structure Analysis

The molecular structure of bicyclo[3.1.1]heptane derivatives is determined by theoretical methods . The geometric structure calculations are performed at B3LYP/6-311G (d,p) and B3P86/6-311G (d,p) levels . The number of aza nitrogen atoms and NO2 groups are two important factors for improving HOF, density, and detonation properties .Chemical Reactions Analysis

The chemical reactions of bicyclo[3.1.1]heptane derivatives involve the calculation of detonation performances, bond dissociation energies (BDE), and impact sensitivity . The N–NO2 bond is the trigger bond for all designed compounds . The BDE values are between 86.95 and 179.71 kJ mol−1 and meet the requirement for HEDCs .Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[3.1.1]heptane derivatives are determined by their density, heat of sublimation, and impact sensitivity . These properties are estimated by electrostatic potential analysis of the molecular surface .科学的研究の応用

Synthesis and Medicinal Chemistry Applications

Bridged Bicyclic Morpholines as Building Blocks

Bridged bicyclic morpholines, including compounds related to "3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane," are highlighted as pivotal building blocks in medicinal chemistry. These compounds, due to their structural uniqueness, provide a framework for the development of novel therapeutic agents. The synthesis of these compounds often starts from inexpensive materials, employing straightforward chemistry to achieve the desired structures, thus indicating their practicality in research applications (Walker et al., 2012).

Aromatase Inhibitory Activity

Certain azabicyclo derivatives exhibit significant in vitro inhibition of human placental aromatase, an enzyme crucial for the biosynthesis of estrogens from androgens. These compounds, including novel achiral azabicyclo[3.1.1]heptane derivatives, have demonstrated potential as drugs for the endocrine therapy of hormone-dependent tumors, such as breast cancer, showcasing the therapeutic application potential of azabicyclo compounds (Staněk et al., 1991).

Catalytic Construction of Azabicyclo Carbaldehydes

Innovative synthetic methodologies have been developed for constructing azabicyclo[4.1.0] and [5.1.0] carbaldehydes from carbene progenitors, utilizing rhodium-catalyzed intramolecular cyclopropanation. This process underscores the versatility and efficiency of synthesizing complex azabicyclo structures, which are invaluable in drug discovery and development (Pan et al., 2015).

Analgesic Agents

1-Aryl-3-azabicyclo[3.1.0]hexanes have been synthesized and evaluated as nonnarcotic analgesic agents, demonstrating significant analgesic potency in preclinical models. This research highlights the potential of azabicyclo compounds in developing new pain management therapies without the narcotic side effects associated with traditional analgesics (Epstein et al., 1981).

作用機序

Target of Action

Similar compounds have been studied for their potential as high-energy density compounds (hedcs) .

Mode of Action

It’s known that the number of aza nitrogen atoms and no2 groups are two important factors for improving the heat of formation (hof), density, and detonation properties of similar compounds .

Result of Action

Similar compounds have been studied for their potential as high-energy density compounds (hedcs), with a focus on their detonation properties .

Action Environment

It’s known that thermal stability generally decreases with increasing nitro groups in similar compounds .

将来の方向性

生化学分析

Biochemical Properties

3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition results in increased levels of acetylcholine, which can affect neurotransmission and muscle contraction.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its effectiveness. In laboratory settings, it has been observed that the compound remains stable under controlled conditions for extended periods . It can degrade when exposed to light or high temperatures, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have therapeutic effects, such as reducing inflammation and pain . At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization. Additionally, it can influence the activity of cofactors involved in various biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with P-glycoprotein, a transporter involved in drug efflux . This interaction can affect the compound’s localization and accumulation within cells, influencing its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy production.

特性

IUPAC Name |

3-(2-azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-14-9-7-4-8(9)6-13(5-7)3-2-11-12-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQZEWZAEAFFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2CC1CN(C2)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

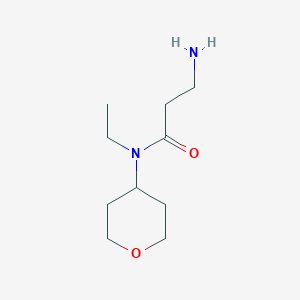

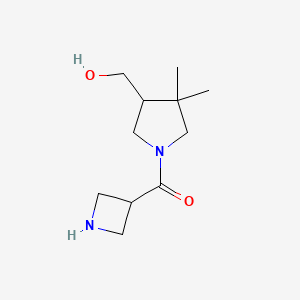

![Azetidin-3-yl(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)methanone](/img/structure/B1491113.png)

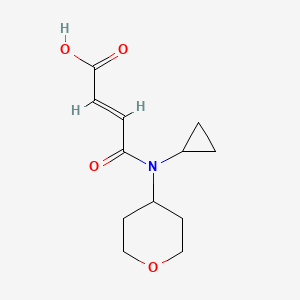

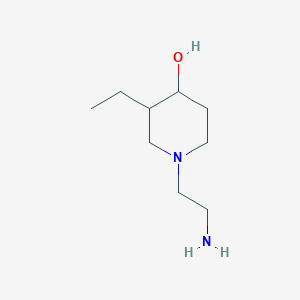

![2-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1491114.png)

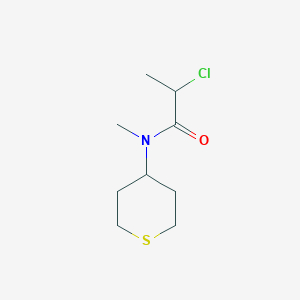

![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid](/img/structure/B1491115.png)

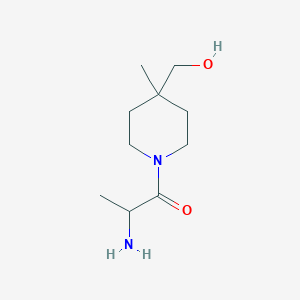

![2-Chloro-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1491123.png)

![4-(Ethoxymethyl)-2-azaspiro[4.5]decane](/img/structure/B1491124.png)